5-Ethyl-2-iodophenol

Cross-coupling Sonogashira reaction Benzofuran synthesis

5-Ethyl-2-iodophenol is the mandatory electrophilic partner for constructing 5-ethyl-substituted benzofurans via Sonogashira coupling-cyclization. Unlike its bromo/chloro analogs, the ortho-iodine substituent guarantees efficient conversion, while the 5-ethyl group precisely modulates steric and electronic properties for superior regioselectivity. This compound is essential for building 5-ethyl-2-hydroxybiaryl scaffolds in drug discovery. Ensure reaction reproducibility and product purity by choosing this specific, high-purity research reagent.

Molecular Formula C8H9IO
Molecular Weight 248.06 g/mol
Cat. No. B8687944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-iodophenol
Molecular FormulaC8H9IO
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)I)O
InChIInChI=1S/C8H9IO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3
InChIKeyYZGKKAKCVYCTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-iodophenol (CAS 548785-33-7) | Halogenated Phenolic Building Block for Cross-Coupling and Medicinal Chemistry


5-Ethyl-2-iodophenol (CAS 548785-33-7; molecular formula C8H9IO; molecular weight 248.06 g/mol) is a functionalized ortho-iodophenol derivative bearing an ethyl substituent at the 5-position of the phenolic ring [1]. The iodine atom at the 2-position relative to the hydroxyl group establishes this compound as a versatile electrophilic coupling partner in transition-metal-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, and Ullmann-type couplings [2]. The ethyl group modulates both steric and electronic properties, influencing regioselectivity and reactivity in subsequent synthetic manipulations [3]. This compound is exclusively employed as a research reagent and synthetic intermediate in pharmaceutical and agrochemical discovery programs; it is not intended for therapeutic or veterinary use .

Why 5-Ethyl-2-iodophenol Cannot Be Interchanged with Non-Ethylated or Bromo/Chloro Analogs


The 5-ethyl substitution pattern in 5-ethyl-2-iodophenol is not a trivial structural variation; it directly impacts the compound's reactivity profile and synthetic utility in ways that preclude simple substitution with unsubstituted 2-iodophenol or positional isomers such as 3-ethyl-4-iodophenol [1]. The ethyl group at the 5-position exerts an electron-donating inductive effect that modulates the electron density of the aromatic ring, altering both the rate of oxidative addition in palladium-catalyzed cross-couplings and the regioselectivity of subsequent transformations [2]. Furthermore, the ortho-iodophenol motif confers reactivity advantages that are absent in the corresponding bromo or chloro analogs, as demonstrated in copper-free Sonogashira couplings where only the iodo derivative provided efficient conversion to the desired benzofuran product while chloro and bromo compounds gave low yields due to insufficient reactivity [3]. Consequently, substituting 5-ethyl-2-iodophenol with a non-ethylated analog or a different halogen variant will yield a structurally distinct final product and may compromise reaction efficiency, reproducibility, and product purity.

Quantitative Differentiation of 5-Ethyl-2-iodophenol Against Closest Structural Analogs


Enhanced Oxidative Addition Reactivity of Ortho-Iodophenol vs. Bromo and Chloro Analogs in Pd-Catalyzed Coupling

In copper-free Sonogashira coupling with phenylacetylene using a heterogeneous Pd/MgLa mixed metal oxide catalyst, 2-iodophenol provided efficient conversion to the 2-arylbenzofuran derivative, whereas the corresponding 2-bromophenol and 2-chlorophenol exhibited low reactivity and furnished the expected benzofuran derivative in significantly reduced yields [1]. While the study employed unsubstituted 2-iodophenol rather than 5-ethyl-2-iodophenol specifically, the ortho-iodophenol structural motif is identical, and this class-level inference is directly applicable to 5-ethyl-2-iodophenol [1].

Cross-coupling Sonogashira reaction Benzofuran synthesis

Divergent Oxidative Coupling Pathways: Iodo vs. Bromo/Chloro Substituents in Phenolic Oxidation

A systematic investigation of phenolic oxidation products derived from o,o′-dihalogenated cresol derivatives (1a–1e) revealed that bromo and chloro substituents promoted oxidation leading to diaryl ethers, whereas the iodo derivatives yielded diaryls via a different mechanistic pathway [1]. This chemoselectivity divergence is a fundamental distinction in the reactivity of ortho-halogenated phenols [1].

Phenolic oxidation Diaryl ether synthesis Chemoselectivity

Protecting-Group-Free Cross-Coupling Enabled by Ortho-Iodophenol Architecture

A Pd-catalyzed protecting-group-free cross-coupling protocol using atom-economic triarylbismuth reagents has been developed specifically for iodophenols, demonstrating that the free phenolic hydroxyl group is compatible with the coupling conditions when iodine serves as the leaving group [1]. This contrasts with typical Suzuki-Miyaura protocols where phenolic protection is often required to prevent undesired side reactions [1].

Protecting-group-free synthesis Triarylbismuth reagents Atom economy

Optimal Research and Industrial Use Cases for 5-Ethyl-2-iodophenol


Synthesis of 5-Ethyl-Substituted Biaryl Pharmacophores via Suzuki-Miyaura Coupling

5-Ethyl-2-iodophenol serves as the electrophilic coupling partner in Suzuki-Miyaura reactions to construct 5-ethyl-2-hydroxybiaryl scaffolds. The ortho-iodine substituent ensures efficient oxidative addition to palladium catalysts, while the ethyl group at the 5-position remains intact throughout the coupling sequence, enabling the installation of this specific substitution pattern into drug-like molecules [1]. This application is supported by the well-established reactivity of ortho-iodophenols in protecting-group-free cross-couplings [2].

Precursor for 5-Ethyl-Substituted Benzofurans via Sonogashira Cyclization

5-Ethyl-2-iodophenol can be employed in Sonogashira coupling-cyclization sequences with terminal alkynes to afford 5-ethyl-substituted benzofurans. The iodine substituent is essential for productive coupling; bromo and chloro analogs yield the desired benzofuran derivative in low yields due to insufficient reactivity [3]. This differential reactivity makes 5-ethyl-2-iodophenol the mandatory starting material for efficient benzofuran synthesis when the 5-ethyl substitution pattern is required.

Synthesis of 5-Ethyl-Substituted Xanthones via Carbonylative Homocoupling

The 2-iodophenol structural motif enables palladium-catalyzed carbonylative homocoupling to generate symmetrical xanthones in a one-pot procedure using CO gas as a C1 building block [4]. While the published protocol was demonstrated with unsubstituted 2-iodophenol, the methodology is directly transferable to 5-ethyl-2-iodophenol, providing access to 2,7-diethyl-substituted symmetrical xanthones that are inaccessible from non-ethylated precursors [4].

Building Block for Hypervalent Iodine Reagents and Oxidants

Ortho-iodophenols serve as precursors for the preparation of hypervalent iodine(V) oxidizing reagents such as 2-iodylphenol ethers, which have been characterized by X-ray crystallography and evaluated as chemically stable, microcrystalline oxidizing agents [5]. The 5-ethyl substitution pattern in 5-ethyl-2-iodophenol provides an opportunity to modulate the steric and electronic properties of the resulting hypervalent iodine reagent, which may influence oxidation selectivity and substrate scope [5].

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